2-Amino-2-(4-fluorophenyl)acetic acid
Overview
Description
2-Amino-2-(4-fluorophenyl)acetic acid is a compound that is structurally related to a variety of fluorinated aromatic compounds which have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. The presence of the fluorine atom on the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of related fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a compound with a similar fluorinated phenyl motif, was achieved through methods that prioritize environmental considerations and was characterized using elemental, spectral, and X-ray crystallographic analyses . Another related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and its structure was confirmed by X-ray crystallography .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was solved using single-crystal X-ray diffraction data . The equilibrium geometry of such compounds can also be obtained and analyzed using theoretical calculations such as DFT-B3LYP/6-311++G(d,p) method .
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite diverse. For instance, 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited ambident reactivity, forming different acetylated products depending on the crystal facet involved in the solid-state acetylation reaction . The reactivity of 1-amino-2-(4-fluorophenyl)ethylphosphonates with various reagents was also reported, showing that these compounds can undergo a range of chemical transformations .
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of the fluorine atom. The pKa value, solubility, and reactivity can be significantly different from their non-fluorinated analogs. For example, 4-amino-3-fluorophenylboronic acid has a relatively low boronic acid pKa value, which is significant for its application in glucose sensing materials . The magnetic and thermal properties of complexes derived from fluorinated compounds, such as those of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been characterized, indicating their potential use in various applications .
Scientific Research Applications
Synthesis and Characterization
2-Amino-2-(4-fluorophenyl)acetic acid serves as a precursor in the synthesis of complex molecules with diverse applications. For example, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized, showcasing its role in the creation of cyclic compounds. This synthesized compound was characterized using various analytical techniques, highlighting its potential in material science and chemistry research (Sapnakumari et al., 2014).
Anticancer Activity
A derivative of 2-Amino-2-(4-fluorophenyl)acetic acid, specifically 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, was synthesized and studied for its in vitro anticancer activity. The method employed for its synthesis was simpler and more economical than previously reported methods, with an overall yield of 66%, suggesting a promising approach for the development of anticancer drugs (Liu Ying-xiang, 2007).
Carbohydrate Chemistry
The 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed and synthesized from a derivative of 2-Amino-2-(4-fluorophenyl)acetic acid, was evaluated for the protection of hydroxyl groups in carbohydrate chemistry. This highlights its utility in the synthesis of complex sugars, with implications for research in biochemistry and pharmaceutical sciences (Spjut, Qian, & Elofsson, 2010).
Antimicrobial Activity
Synthesis of new fluorine-containing thiadiazolotriazinones, leveraging the pharmacophores of 4-fluorophenyl groups, demonstrated potential antimicrobial activities. These compounds, synthesized using a derivative as a key intermediate, underscore the chemical's versatility in creating biologically active molecules with potential applications in antimicrobial drug development (Holla, Bhat, & Shetty, 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-fluorophenyl)acetic acid | |
CAS RN |
7292-73-1 | |
Record name | 4-Fluorophenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-4-Fluorophenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7292-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-4-fluorophenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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